(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Medicinal Chemistry Chemical Biology Drug Discovery

(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797276-94-8) is a synthetic small molecule featuring a 5-fluorobenzo[b]thiophene core linked to a 3-(isobutylsulfonyl)azetidine via a methanone bridge. Despite its presence in multiple chemical catalogs, a systematic search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) using the CAS number, InChIKey (DELBHXUUJOCRDM-UHFFFAOYSA-N), and SMILES string returned **no peer-reviewed quantitative biological or physicochemical data** for this exact compound.

Molecular Formula C16H18FNO3S2
Molecular Weight 355.44
CAS No. 1797276-94-8
Cat. No. B2461047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
CAS1797276-94-8
Molecular FormulaC16H18FNO3S2
Molecular Weight355.44
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=C(S2)C=CC(=C3)F
InChIInChI=1S/C16H18FNO3S2/c1-10(2)9-23(20,21)13-7-18(8-13)16(19)15-6-11-5-12(17)3-4-14(11)22-15/h3-6,10,13H,7-9H2,1-2H3
InChIKeyDELBHXUUJOCRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Where to Source (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797276-94-8) – A Critical Compound Identity Check


(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797276-94-8) is a synthetic small molecule featuring a 5-fluorobenzo[b]thiophene core linked to a 3-(isobutylsulfonyl)azetidine via a methanone bridge. Despite its presence in multiple chemical catalogs, a systematic search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) using the CAS number, InChIKey (DELBHXUUJOCRDM-UHFFFAOYSA-N), and SMILES string returned **no peer-reviewed quantitative biological or physicochemical data** for this exact compound. [1] The available public domain information is limited to vendor-generated descriptions and predicted computational properties, which do not meet the evidence standards required for product-specific differentiation.

Why Generic Substitution Is Not Supported for (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797276-94-8)


In the absence of any publicly available, comparator-based quantitative evidence—whether from head-to-head studies, cross-study comparisons, or even class-level inferences from patent SAR tables—no scientifically defensible claim can be made that this specific compound offers a performance, selectivity, or stability advantage over its closest analogs in the same benzo[b]thiophene-azetidine series. [1] Consequently, a procurement decision based on generic substitution or assumed similarity to other in-class compounds carries an undefined risk of functional nonequivalence, as the experimental behavior of this exact structure remains uncharacterized in the open literature.

Quantitative Differentiation Evidence for (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797276-94-8) – No Verifiable Data Found


No Empirical Bioactivity Data Available for Comparator Analysis

A thorough interrogation of major bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) and the patent literature using the exact structure, substructure, and similarity searches returned **zero quantitative IC50, Ki, EC50, or target engagement data** for this compound. [1] Without such data, no direct or indirect comparison against even the closest structural analogs (e.g., (5-fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone) is possible.

Medicinal Chemistry Chemical Biology Drug Discovery

No ADME or Physicochemical Profiling Data Against Benchmarks

Predicted properties (e.g., XLogP3 ~3.1, TPSA ~61 Ų) are available from cheminformatics platforms, but **no experimentally measured solubility, logD, metabolic stability (e.g., human/mouse liver microsome t₁/₂), permeability (PAMPA/Caco-2), or plasma protein binding values** have been reported for this compound. Thus, it cannot be quantitatively differentiated from analogs on ADME grounds.

ADME Drug Metabolism Pharmacokinetics

Absence of Patent-Supported Selectivity or Efficacy Claims

A comprehensive search of worldwide patent databases (Google Patents, WIPO, SureChEMBL) did not identify any granted patent or patent application that includes this compound as a specifically exemplified embodiment with associated biological data. [1] Consequently, there are no proprietary selectivity panels, in vivo efficacy models, or therapeutic use claims to leverage for differentiation.

Intellectual Property Selectivity Profile Therapeutic Use

When to Consider (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797276-94-8) – A Cautionary Application Framework


Internal Exploratory Chemistry with In-House Characterization Only

This compound may serve as a synthetic intermediate or a starting point for a proprietary medicinal chemistry program **only if the user commits to generating all primary pharmacological, ADME, and safety data internally**. Its value is entirely contingent on the user's own experimental follow-up; no external evidence supports its selection over alternatives.

Negative Control or Chemical Probe Validation (With Full In-House Profiling)

If an organization has already synthesized and characterized a closely related active series, this compound could theoretically be used as a matched molecular pair to probe the contribution of the isobutylsulfonyl-azetidine moiety. However, this requires prior knowledge of the active comparator's data, which is not publicly available.

Not Recommended for Procurement Based on Published Selectivity or Potency

Until quantitative, comparator-based evidence is disclosed in a patent, journal article, or public database, this compound **should not be procured** on the assumption of kinase, GPCR, or sPLA2 inhibitory activity, nor of favorable CNS penetration, despite computationally predicted properties.

Quote Request

Request a Quote for (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.